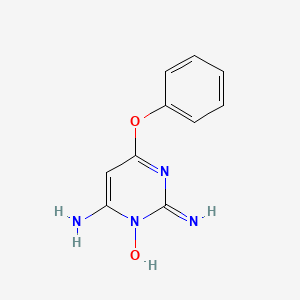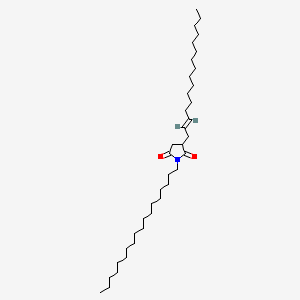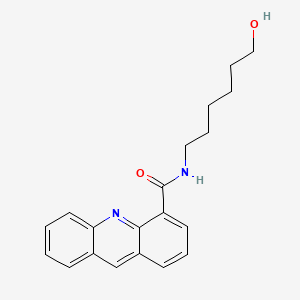![molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7](/img/structure/B12905649.png)
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a 4-iodophenyl group linked to a methylene bridge, which is further connected to two 2-(tert-butyl)furan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-iodobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5,5’-((4-phenyl)methylene)bis(2-(tert-butyl)furan).
Substitution: Formation of 5,5’-((4-substituted phenyl)methylene)bis(2-(tert-butyl)furan).
Wissenschaftliche Forschungsanwendungen
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, while the furan moieties contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan)
Uniqueness
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl groups provide steric protection, enhancing the compound’s stability and making it suitable for various applications.
Eigenschaften
CAS-Nummer |
917571-18-7 |
|---|---|
Molekularformel |
C23H27IO2 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI-Schlüssel |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


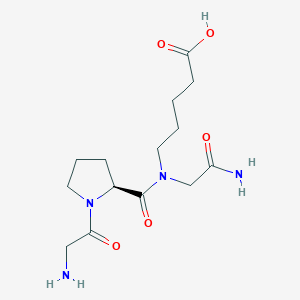
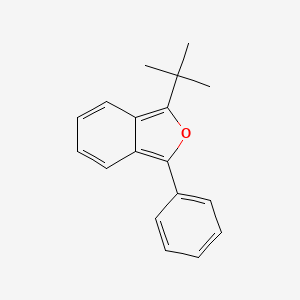
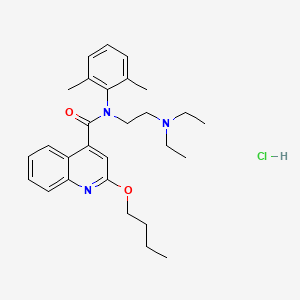
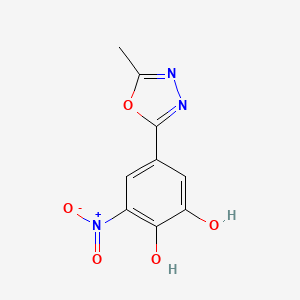

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
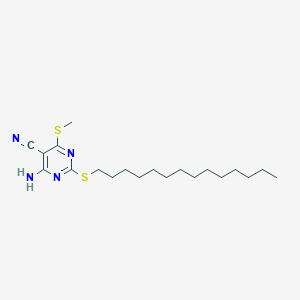
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

